
N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromen-3-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimykobakterielle Aktivität
Pyrazolderivate, einschließlich unserer Verbindung, haben vielversprechende antimykobakterielle Eigenschaften gezeigt . Forscher haben ihre Wirksamkeit gegen Tuberkulose und andere Mykobakterieninfektionen untersucht. Weitere Studien sind erforderlich, um den genauen Wirkmechanismus zu klären und ihr therapeutisches Potenzial zu optimieren.
Entzündungshemmende Eigenschaften
Der Pyrazolkern ist mit entzündungshemmenden Wirkungen verbunden . Unsere Verbindung kann entzündungshemmende Signalwege modulieren, was sie für Erkrankungen wie rheumatoide Arthritis, entzündliche Darmerkrankungen und andere entzündliche Erkrankungen relevant macht.
Antitumorpotenzial
Bestimmte Pyrazol-basierte Moleküle zeigen Antitumoraktivität . Unsere Verbindung könnte als potenzieller Chemotherapeutika untersucht werden. Forscher sollten ihre Auswirkungen auf Krebszelllinien, Tumorwachstum und Apoptosewege untersuchen.
Antimikrobielle und antibakterielle Anwendungen
Pyrazole wurden auf ihre antimikrobiellen und antibakteriellen Eigenschaften untersucht . Unsere Verbindung könnte als Leitstruktur für die Entwicklung neuer Antibiotika oder antimikrobieller Mittel dienen. Die Untersuchung ihrer Wirksamkeit gegen spezifische Krankheitserreger ist entscheidend.
Herbizide und fungizide Anwendungen
Neben ihren biologischen Aktivitäten finden Pyrazole Anwendungen als Herbizide und Fungizide . Die Struktur unserer Verbindung könnte modifiziert werden, um ihre Wirksamkeit im Pflanzenschutz und der Schädlingsbekämpfung zu verbessern.
Vorläufer für die organische Synthese
Pyrazole dienen auch als vielseitige Vorläufer in der organischen Synthese . Forscher können unsere Verbindung verwenden, um Zugang zu anderen wertvollen Molekülen wie heterocyclischen Aminosäuren oder pharmazeutischen Zwischenprodukten zu erhalten.
Wirkmechanismus
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with the formula C₃H₃N₂. Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Thiazoles
This compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are known for their various biological activities and are found in many potent drugs such as the antifungal drug Thiabendazole .
Chromenes
This compound contains a chromene ring, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring. Chromenes have been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-9-13(2)24(23-12)20-22-15(11-28-20)7-8-21-18(25)16-10-14-5-3-4-6-17(14)27-19(16)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHMFBLISIQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

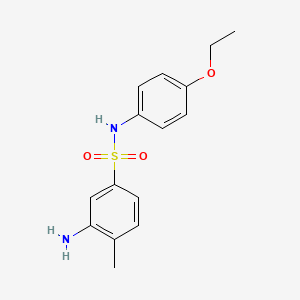
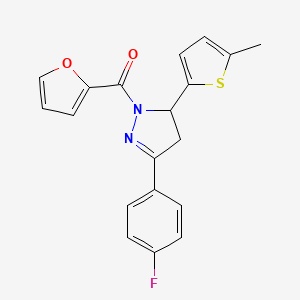
![6-tert-butyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2498251.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B2498252.png)
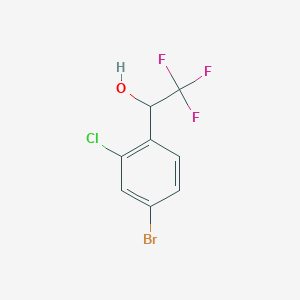
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2498255.png)
![N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2498260.png)
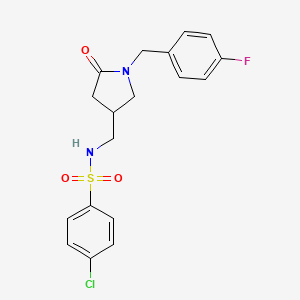

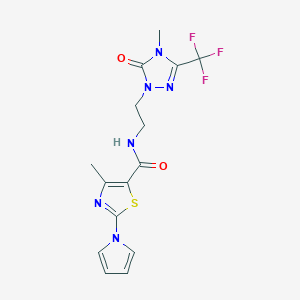
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole](/img/structure/B2498268.png)

